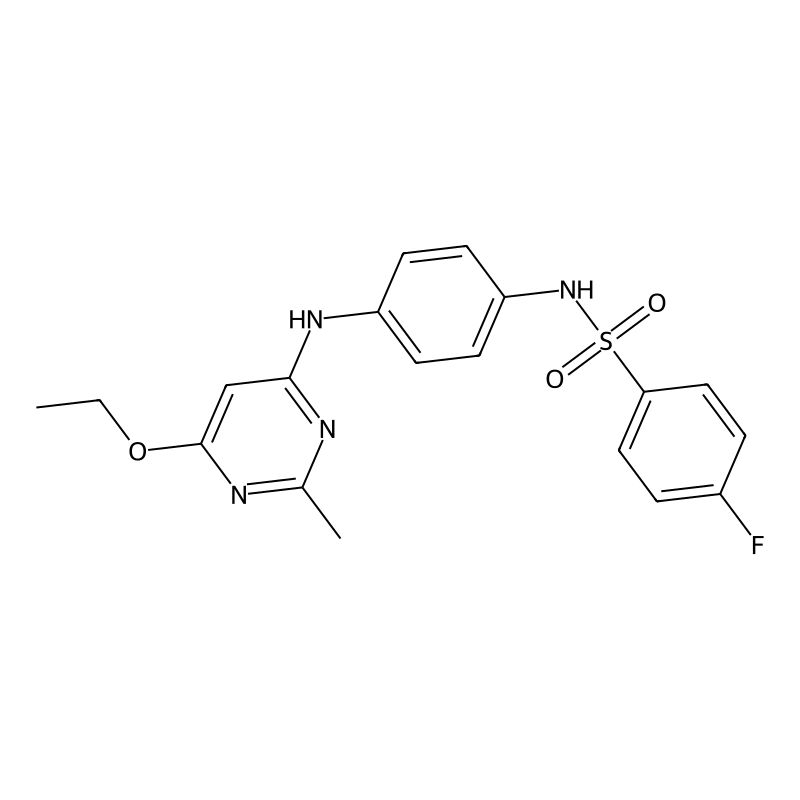N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide
Catalog No.
S3160892
CAS No.
946274-05-1
M.F
C19H19FN4O3S
M. Wt
402.44
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
946274-05-1
Product Name
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide
IUPAC Name
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-4-fluorobenzenesulfonamide
Molecular Formula
C19H19FN4O3S
Molecular Weight
402.44
InChI
InChI=1S/C19H19FN4O3S/c1-3-27-19-12-18(21-13(2)22-19)23-15-6-8-16(9-7-15)24-28(25,26)17-10-4-14(20)5-11-17/h4-12,24H,3H2,1-2H3,(H,21,22,23)
InChI Key
QGODEAHUCPREMI-UHFFFAOYSA-N
SMILES
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C
Solubility
not available
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It was first synthesized by a group of chemists at Hoffmann-La Roche in the early 2000s as a potential drug candidate for the treatment of cancer.
The compound belongs to a class of compounds called kinase inhibitors, which are known to target specific enzymes involved in the regulation of cell growth and differentiation. Kinase inhibitors have gained significant attention in recent years as potential therapeutic agents for cancer due to their ability to selectively target cancer cells.
The compound belongs to a class of compounds called kinase inhibitors, which are known to target specific enzymes involved in the regulation of cell growth and differentiation. Kinase inhibitors have gained significant attention in recent years as potential therapeutic agents for cancer due to their ability to selectively target cancer cells.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide is a white to off-white solid with a molecular weight of 486.52 g/mol. It has a melting point of around 240°C and is sparingly soluble in water but soluble in many organic solvents.
The compound is highly polar and has several functional groups, including a sulfonamide, a pyrimidinylamino, and a phenylamino group. These groups contribute to the unique properties of the compound, including its ability to bind selectively to certain enzymes.
The compound is highly polar and has several functional groups, including a sulfonamide, a pyrimidinylamino, and a phenylamino group. These groups contribute to the unique properties of the compound, including its ability to bind selectively to certain enzymes.
The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide involves several steps, starting with the reaction of 4-aminophenyl-4-fluorobenzenesulfonamide with ethyl 6-bromo-2-methyl-4-pyrimidinecarboxylate, followed by a series of chemical transformations and purifications.
The purity and identity of the compound are analyzed using various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
The purity and identity of the compound are analyzed using various techniques, such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
The analytical methods used to detect and quantify N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide include HPLC and liquid chromatography-mass spectrometry (LC-MS). These methods are used to determine the compound's concentration in biological samples and assess its effectiveness as a therapeutic agent.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of several enzymes involved in cancer cell growth, including the epidermal growth factor receptor (EGFR), the vascular endothelial growth factor receptor (VEGFR), and the platelet-derived growth factor receptor (PDGFR).
In preclinical studies, the compound has demonstrated potent antitumor activity against various cancer cell lines, including non-small cell lung cancer, breast cancer, and ovarian cancer. Its mechanism of action involves the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
In preclinical studies, the compound has demonstrated potent antitumor activity against various cancer cell lines, including non-small cell lung cancer, breast cancer, and ovarian cancer. Its mechanism of action involves the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
The toxicity and safety of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide have been evaluated in various preclinical studies using animal models. The compound has shown a favorable safety profile, with no significant toxicity or adverse effects observed at therapeutic doses.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide has several applications in scientific experiments, including the development of new cancer therapeutics. It is also used as a research tool to study the role of specific enzymes in cancer cell growth and differentiation.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide is currently undergoing preclinical development as a potential drug candidate for the treatment of cancer. Several pharmaceutical companies are investigating its potential as a therapeutic agent, and early clinical trials are expected to begin soon.
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide has potential implications in various fields of research and industry, including cancer research and drug development. Its ability to selectively target specific enzymes involved in cancer cell growth makes it a promising candidate for the development of novel cancer therapeutics.
One limitation of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide is its specificity to certain enzymes. The compound may not be effective against all types of cancer, and resistance may develop over time.
for research include the identification of new targets for N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-4-fluorobenzenesulfonamide and the development of combination therapies that can overcome resistance and improve its efficacy. The compound may also have applications in other fields, such as inflammation and immunology, which warrant further investigation.
XLogP3
3.8
Dates
Modify: 2023-08-18
Explore Compound Types
Get ideal chemicals from 750K+ compounds








